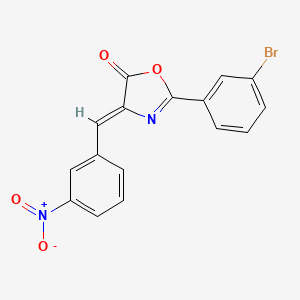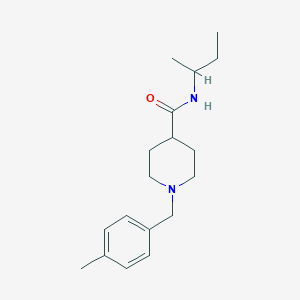
2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains an oxazole ring, a nitro group, and a bromophenyl group.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with cellular proteins and enzymes. The nitro group in the molecule is believed to play a crucial role in its biological activity by forming covalent adducts with thiol groups in proteins.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that the compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt cellular signaling pathways. In vivo studies have shown that the compound can reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its high selectivity and sensitivity for the detection of copper(II) ions. The compound can be used to develop new sensors for the detection of copper(II) ions in biological and environmental samples. Another advantage is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of new anticancer agents.
However, there are also limitations associated with the use of this compound in lab experiments. The compound is highly toxic and requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
Zukünftige Richtungen
There are several future directions for research on 2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new sensors for the detection of copper(II) ions in biological and environmental samples. Another area of research is the optimization of the compound's biological activity for use as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 3-bromobenzaldehyde and 3-nitroacetophenone in the presence of an acid catalyst. The reaction mixture is then heated to reflux, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to copper(II) ions, which results in a significant increase in fluorescence intensity. This property makes it a promising candidate for the development of new sensors for the detection of copper(II) ions in biological and environmental samples.
Another area of research interest is the use of this compound as a potential anticancer agent. The compound has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of the compound involves the induction of apoptosis and cell cycle arrest in cancer cells.
Eigenschaften
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O4/c17-12-5-2-4-11(9-12)15-18-14(16(20)23-15)8-10-3-1-6-13(7-10)19(21)22/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUASATDQPGSKJP-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)

![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)
